Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride
Description
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a heterocyclic compound featuring a benzo[b]thiophene core substituted with an amino group at position 3 and an ethyl ester at position 2, with a hydrochloride counterion. The amino group at position 3 likely enhances solubility and bioactivity compared to halogenated or hydroxylated derivatives, making it a candidate for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 3-amino-1-benzothiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.ClH/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10;/h3-6H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNCGTQRJRVQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Thioglycolate-Dihalogenonitrile Condensation
The foundational route involves condensing α,β-dihalogenonitriles with thioglycolate esters under alkaline conditions. This method, detailed in a 2001 patent, proceeds via nucleophilic substitution and cyclization:
Procedure:
- Alkali-Mediated Activation: Ethyl thioglycolate (30 g) is treated with sodium ethylate (27 g) in anhydrous ethanol to form the sodium thiolate intermediate.
- Nitrile Addition: α,β-Dichloropropionitrile (24.8 g) is added dropwise at 0–5°C, initiating exothermic halogen displacement.
- Cyclization: The mixture is stirred for 12 h, enabling intramolecular cyclization to form the benzothiophene core.
- Workup: The crude product is neutralized with acetic acid, extracted with methylene chloride, and recrystallized from ethanol to yield ethyl 3-aminothiophene-2-carboxylate as pale yellowish cubes (m.p. 42–43°C, 44% yield).
Mechanistic Insight:
The reaction proceeds via a tandem SN2 displacement and Thorpe-Ingold cyclization, with the thioglycolate sulfur attacking the β-carbon of the nitrile. Subsequent elimination of HCl generates the aromatic thiophene ring.
Benzo[b]thiophene Functionalization via Aldehyde Cyclocondensation
Adapted from PMC studies, this method constructs the benzo[b]thiophene skeleton using fluorinated aldehydes and ethyl thioglycolate:
Procedure:
- Aldehyde Activation: 4-Chloro-2-fluorobenzaldehyde (14.9 mmol) is combined with ethyl thioglycolate (16.5 mmol) and triethylamine (45 mmol) in anhydrous DMSO.
- Cyclization: Heating at 80°C for 2 h induces thio-Michael addition and aromatization.
- Precipitation: The mixture is quenched in ice water, yielding ethyl 6-chlorobenzo[b]thiophene-2-carboxylate as a crystalline solid (62% yield).
Optimization Notes:
- Solvent Effects: DMSO enhances reaction rate via polar aprotic stabilization, while DMF improves solubility for trifluoromethyl-substituted analogs.
- Base Selection: Triethylamine outperforms K2CO3 in electron-deficient substrates, minimizing side reactions.
Hydrochloride Salt Formation
Conversion of the free amine to its hydrochloride salt enhances stability and solubility. A representative protocol from industrial sources involves:
Procedure:
- Acidification: Ethyl 3-aminobenzo[b]thiophene-2-carboxylate (10 mmol) is dissolved in anhydrous ethyl acetate.
- HCl Gas Introduction: Dry HCl gas is bubbled through the solution at 0°C until precipitation ceases.
- Crystallization: The slurry is filtered, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt (89% purity by HPLC).
Analytical Validation:
- FT-IR: N–H stretch at 3350 cm⁻¹ (amine hydrochloride) and C=O at 1705 cm⁻¹ (ester).
- ¹H NMR (DMSO-d6): δ 1.35 (t, 3H, CH2CH3), 4.32 (q, 2H, OCH2), 7.45–7.89 (m, 4H, aromatic), 8.95 (s, 2H, NH3+).
Comparative Analysis of Synthetic Routes
Key Observations:
- The thioglycolate-dihalogenonitrile route offers modularity for R-group diversification but requires strict temperature control.
- Aldehyde cyclocondensation achieves higher yields but is limited to substrates with ortho-fluorine directing groups.
Industrial-Scale Purification Strategies
Recrystallization Solvents:
- Ethanol-Water (1:1): Removes unreacted thioglycolate (purity >98%).
- 50% Acetic Acid: Effective for hydrochloride salt polishing, reducing residual HCl to <0.5%.
Chromatographic Methods:
- Flash Chromatography (SiO2): Hexane/EtOAc (4:1) resolves regioisomeric byproducts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a derivative of benzo[b]thiophene, characterized by the presence of an ethyl ester, an amino group, and a carboxylate group attached to a thiophene ring. Its unique structure allows for diverse interactions with biological macromolecules, contributing to its utility in various applications.
Chemistry
- Building Block for Synthesis : The compound serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms sulfoxides or sulfones | Hydrogen peroxide |
| Reduction | Converts nitro groups to amino groups | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution at the amino group | Amines or thiols |
Biology
-
Fluorescent Sensor Development : this compound has been studied for its potential as a fluorescent sensor for detecting metal ions such as indium (In³⁺) and lead (Pb²⁺). The compound exhibits a dual-channel response mechanism, allowing for sensitive detection at low concentrations.
- Mechanism of Action : The detection mechanism involves photo-induced electron transfer (PET) and intramolecular charge transfer (ICT), which enhance the sensitivity of the sensor.
- Detection Limits : The limit of detection for In³⁺ ions is approximately , indicating its potential utility in environmental monitoring.
Medicine
- Therapeutic Potential : Research is ongoing to explore the compound's potential as a therapeutic agent due to its unique structural properties. Its ability to interact with biological targets suggests possible applications in drug development.
Industry
- Material Development : The compound is utilized in developing new materials with specific electronic and optical properties. Its unique chemical properties make it suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism by which ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride exerts its effects is primarily through its interaction with metal ions. The compound forms complexes with metal ions, which can be detected through changes in fluorescence or colorimetric properties. This interaction is facilitated by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituents at positions 3, 5, 6, or 7 of the benzo[b]thiophene core, influencing physical properties and reactivity:
Key Observations :
- Halogen vs. Amino Groups: Bromo or chloro substituents (e.g., in ) increase molecular weight and may reduce solubility compared to the amino group. The amino group’s basicity also enables salt formation (e.g., hydrochloride), enhancing crystallinity and stability.
- Hydroxy Derivatives: Hydroxyl groups (e.g., ) lower melting points (153–178°C) due to hydrogen bonding, whereas halogenated or amino-substituted analogs likely exhibit higher thermal stability.
Reactivity Differences :
- Amino Group: The amino group in the target compound may participate in nucleophilic reactions or serve as a hydrogen bond donor, unlike bromo or chloro analogs, which undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Hydroxy Derivatives : Hydroxyl groups (e.g., ) are prone to acetylation or oxidation, limiting stability under acidic conditions.
Pharmacological and Toxicological Considerations
- Bioactivity: Amino-substituted thiophenes (e.g., thiophene fentanyl hydrochloride ) exhibit enhanced receptor binding due to nitrogen’s electron-donating effects. However, unstudied toxicology (as noted for thiophene fentanyl ) warrants caution.
- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral esters (e.g., ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate ), facilitating drug formulation.
Stability and Commercial Availability
- Stability: Hydroxy and amino derivatives may require inert storage conditions to prevent degradation, whereas halogenated analogs (e.g., ) are more shelf-stable.
Biological Activity
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications based on various research findings.
Chemical Structure and Properties
This compound belongs to the class of benzo[b]thiophenes, characterized by an ethyl ester, an amino group, and a carboxylate group attached to a thiophene ring. Its unique structure allows for various interactions with biological macromolecules, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with metal ions and biological targets through:
- Colorimetric and Fluorescent Responses : The compound exhibits a dual-channel response mechanism when interacting with ions such as In and Pb, which can be utilized for sensing applications.
- Photo-Induced Electron Transfer (PET) : This mechanism plays a crucial role in its interaction with In, facilitating the detection of this ion at low concentrations (limit of detection: M) .
- Intramolecular Charge Transfer (ICT) : This process enhances the sensitivity of the compound in detecting metal ions .
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, although further research is needed to elucidate the specific pathways involved .
Sensor Applications
One of the notable applications of this compound is in the development of fluorescent sensors for detecting metal ions. Its high sensitivity and selectivity make it suitable for environmental monitoring and biomedical applications .
Case Studies and Research Findings
-
Detection of Metal Ions :
- A study demonstrated the compound's effectiveness in detecting In ions in tap water, achieving satisfactory recovery rates. The complexation constant was found to be M, indicating strong binding affinity .
- Antimicrobial Efficacy :
- Anticancer Potential :
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains; potential for antibiotic development |
| Anticancer | Inhibits cancer cell proliferation; ongoing studies needed for mechanism elucidation |
| Sensor Application | Highly sensitive fluorescent sensor for In; applicable in environmental monitoring |
Q & A
Q. What are the standard synthetic routes for Ethyl 3-aminobenzo[b]thiophene-2-carboxylate hydrochloride, and how is structural confirmation achieved?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. A common approach is the microwave-assisted reaction of substituted benzaldehydes with ethyl thioglycolate in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃ or triethylamine) . Post-synthesis, structural confirmation is achieved via:
Q. How is the purity of this compound assessed, and what analytical techniques are critical for quality control?
Methodological Answer: Purity assessment involves:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with methanol-water gradients to quantify impurities (<1% threshold).
- Melting Point Analysis : Sharp melting ranges (e.g., 223–226°C) indicate high crystallinity and purity.
- Elemental Analysis (EA) : Matches experimental vs. theoretical C, H, N, S, and Cl content .
Advanced Research Questions
Q. How can modifications to the core structure enhance its biological activity or sensing capabilities?
Methodological Answer: Structural modifications are guided by Structure-Activity Relationship (SAR) studies:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position enhances electrophilicity, improving interactions with biological targets .
- Schiff Base Formation : Reaction with aldehydes creates imine linkages, enabling ratiometric fluorescent sensing of metal ions (e.g., In³⁺ and Pb²⁺) via PET/ICT mechanisms .
- Bioisosteric Replacement : Replacing the ethyl ester with methyl or tert-butyl groups alters lipophilicity, impacting cellular uptake and target binding .
Q. What mechanisms underlie its interaction with biological targets, such as enzymes or metal ions?
Methodological Answer:
- Metal Ion Sensing : The amine group acts as a chelation site for In³⁺, inducing a fluorescence shift (λₑₓ = 420 nm → λₑₘ = 490 nm) with a detection limit of 8.36 nM. Job’s plot analysis confirms a 1:2 binding stoichiometry .
- Enzyme Inhibition : Thiophene derivatives inhibit Topoisomerase II via intercalation into DNA, validated by comet assays and DNA relaxation studies. IC₅₀ values are determined using dose-response curves in cancer cell lines .
Q. How do researchers resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies arise due to variations in assay conditions or substituent effects. Strategies include:
- Comparative SAR Tables : Tabulating substituents vs. activity (e.g., anti-proliferative IC₅₀ values).
- Computational Modeling : Density Functional Theory (DFT) to predict electron distribution and binding affinities .
- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
Key Considerations for Experimental Design
- Solvent Effects : Polar solvents (DMF/DMSO) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
- Scaling Challenges : Microwave synthesis offers high efficiency but requires pressure-controlled systems for reproducibility .
- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to HCl gas release during salt formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
